

# Application Note: Synthesis of 4-Boc-2-(iodomethyl)morpholine

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## Compound of Interest

Compound Name: 4-Boc-2-(iodomethyl)-morpholine

Cat. No.: B8216247

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## Abstract & Strategic Overview

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to improve solubility and metabolic stability. The 4-Boc-2-(iodomethyl)morpholine intermediate is a critical "warhead" precursor, allowing for the rapid introduction of the morpholine ring via alkylation or radical cross-coupling reactions.

While alkyl chlorides and bromides are common, the alkyl iodide is preferred for its superior leaving group ability (

) in nucleophilic substitutions (

) and its high reactivity in metal-mediated couplings (e.g., Negishi, Suzuki-Miyaura alkyl-alkyl couplings).

This guide details the Appel Reaction protocol for this transformation. Unlike traditional acid-mediated conversions (e.g.,

), the Appel reaction proceeds under neutral conditions, preserving the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.

## Retrosynthetic Analysis & Mechanism

The transformation utilizes the Appel Reaction, driven by the formation of the strong phosphoryl bond (

) in triphenylphosphine oxide (TPPO).

### Reaction Scheme

Where R = 4-Boc-morpholin-2-yl; Im = Imidazole.

### Mechanistic Pathway[1][2]

- Activation: Triphenylphosphine ( ) reacts with Iodine ( ) to form the iodotriphenylphosphonium iodide salt.
- Base Scavenging: Imidazole acts as a base to neutralize the in situ generated , preventing Boc deprotection.
- Oxyphosphonium Formation: The alcohol oxygen attacks the phosphorus center, displacing an iodide ion.
- Substitution: The iodide ion attacks the carbon alpha to the oxygen, displacing triphenylphosphine oxide (TPPO) with inversion of configuration (though the substrate here is primary, so stereocenter integrity at C2 is maintained).

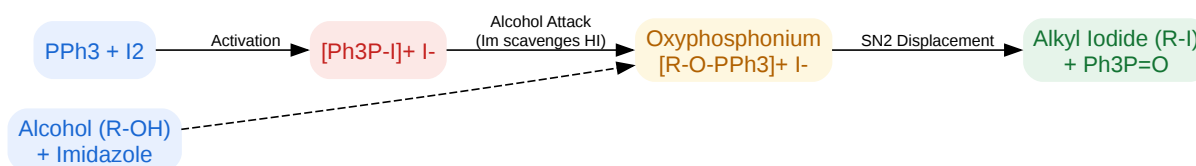


Figure 1: Mechanistic Pathway of the Appel Iodination

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## Experimental Protocol

### Materials & Reagents

Reagent	MW ( g/mol )	Equiv.[1][2][3]	Role
4-Boc-2-hydroxymethylmorpholine	217.26	1.0	Substrate
Triphenylphosphine ( )	262.29	1.3	Reagent
Iodine ( )	253.81	1.3	Halogen Source
Imidazole	68.08	1.5	Base/Scavenger
Dichloromethane (DCM)	-	10 V	Solvent (Anhydrous)
Sodium Thiosulfate ( )	-	-	Quench (Sat. Aq.)

### Step-by-Step Procedure

#### Step 1: Preparation (0 min)

- Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Charge the flask with Triphenylphosphine (1.3 eq) and Imidazole (1.5 eq).
- Dissolve in anhydrous DCM (10 mL per gram of substrate).
- Cool the solution to 0°C using an ice bath.

#### Step 2: Iodine Activation (15 min)

- Add Iodine (1.3 eq) portion-wise to the stirring solution at 0°C.

- Observation: The solution will turn dark brown/purple and then fade to a yellow/orange suspension as the phosphonium salt forms. Stir for 10–15 minutes.

#### Step 3: Substrate Addition (30 min)

- Dissolve 4-Boc-2-hydroxymethylmorpholine (1.0 eq) in a minimal amount of DCM.
- Add this solution dropwise to the reaction mixture at 0°C.
- Critical Control Point: Maintain temperature < 5°C to prevent side reactions.

#### Step 4: Reaction (2–4 hours)

- Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).
- Monitor by TLC (Hexane:EtOAc 7:3). The iodide product typically runs much faster (higher  $R_f$ ) than the alcohol. Staining with PMA or  $AgNO_3$  is recommended as iodides may not be UV active if the Boc group absorption is weak.

#### Step 5: Workup

- Quench the reaction by adding saturated aqueous (Sodium Thiosulfate) until the iodine color (brown/purple) completely disappears, leaving a biphasic clear/yellow mixture.
- Separate the layers.<sup>[1][4]</sup> Extract the aqueous layer with DCM (3 × 10 mL).
- Wash combined organics with Brine, dry over  $CaCl_2$ , filter, and concentrate in vacuo.<sup>[5]</sup>

## Purification Strategy (The TPPO Problem)

The major byproduct, Triphenylphosphine Oxide (TPPO), is a common impurity in the synthesis of phosphonium salts.

), is notoriously difficult to remove as it streaks on silica gel and co-crystallizes with products.

Recommended Workflow:

- Precipitation (The "Trituration" Method):
  - Take the crude semi-solid residue.
  - Add cold Pentane or Hexane/Ether (9:1) and sonicate vigorously.
  - is insoluble in pentane; the Boc-iodide is soluble.
  - Filter off the white solid ( ). Concentrate the filtrate.
- Flash Chromatography:
  - Stationary Phase: Silica Gel (Grade 60).
  - Eluent: Gradient of 0%  
20% EtOAc in Hexane.
  - Note: The iodide is non-polar. It will elute early.  
elutes only with high polarity (pure EtOAc or MeOH/DCM).

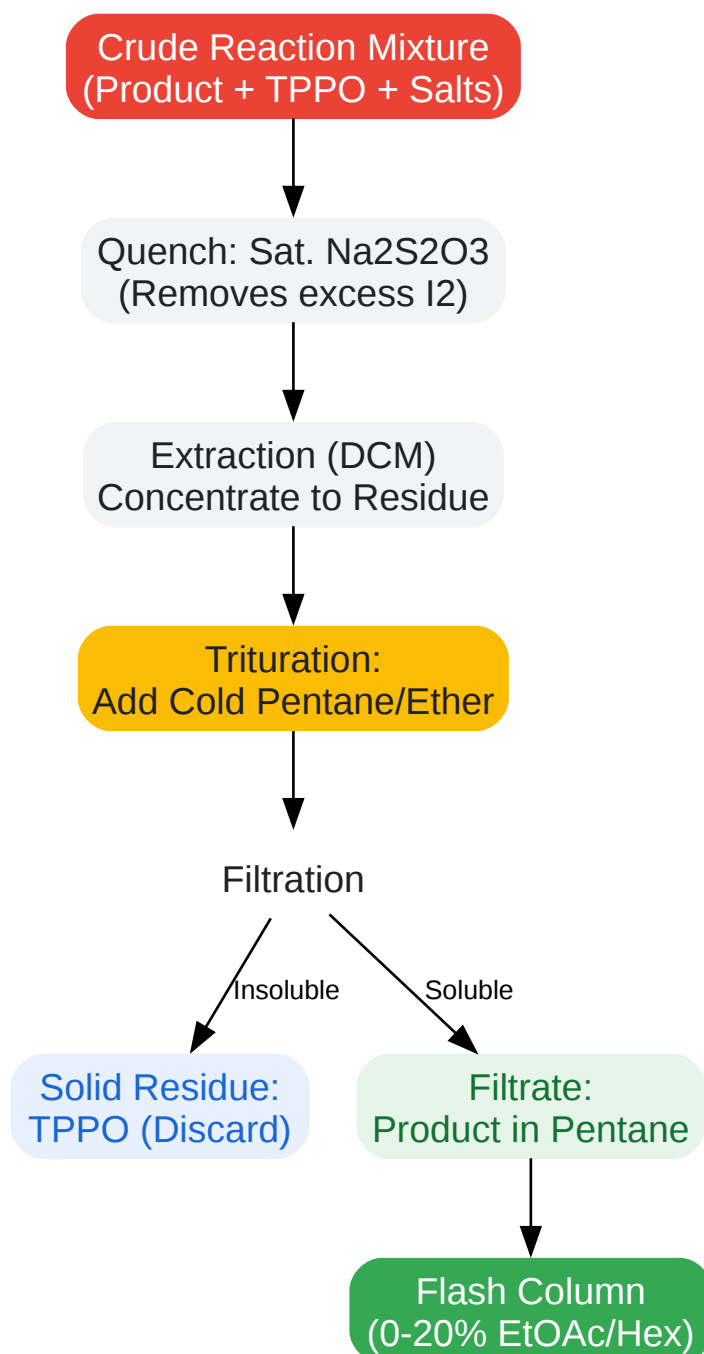


Figure 2: Purification Workflow for Removal of TPPO

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## Characterization & QC

- Appearance: Colorless to pale yellow oil (solidifies upon storage at -20°C).

- Stability: Alkyl iodides are light-sensitive. Store in amber vials with copper wire (stabilizer) at -20°C.
- <sup>1</sup>H NMR (400 MHz, ):
  - 1.46 (s, 9H, Boc).
  - 3.15–3.25 (m, 2H, ). Distinctive upfield shift compared to alcohol precursor.
  - 3.30–4.00 (m, Morpholine ring protons).

## Alternative "Process" Route[8]

For scales >10g where chromatography is impractical, use the Two-Step Sulfonate Route:

- Mesylation: Alcohol +  
+  
in DCM  
Mesylate (Solid, crystallizable).
- Finkelstein: Mesylate +  
(3 eq) in Acetone (Reflux)  
Iodide.
  - Advantage:[5] Byproduct is water-soluble (  
), avoiding the TPPO removal issue entirely.

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